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Compound of Interest

Compound Name: Atto 565 NHS ester

Cat. No.: B15136079

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the suitability of Atto 565 NHS ester for live-cell imaging
applications. Atto 565, a fluorescent label from the rhodamine class of dyes, is recognized for
its strong absorption, high fluorescence quantum yield, and exceptional thermal and
photostability.[1][2][3] This guide provides a comprehensive overview of its properties, detailed
experimental protocols, and its application in advanced microscopy techniques, enabling
researchers to effectively integrate this powerful tool into their live-cell imaging workflows.

Core Properties of Atto 565 NHS Ester

Atto 565 NHS ester is an amine-reactive fluorescent dye widely used for labeling proteins,
peptides, and other biomolecules containing primary amine groups.[4][5] The N-
hydroxysuccinimide (NHS) ester moiety readily reacts with the e-amino groups of lysine
residues and the N-terminus of proteins to form stable amide bonds.[6][7]

Photophysical and Chemical Properties

The key characteristics of Atto 565 make it a robust choice for various fluorescence-based
assays. Its high molar absorptivity indicates efficient light absorption, while its impressive
quantum yield ensures bright signal emission.[1][3]
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Property Value Reference
Maximum Excitation (A_abs_) 564 nm [8]
Maximum Emission (A_em_) 590 nm [8]

Molar Absorptivity (€_max_)

1.2 x 105 M1 cm”-1

[8]

Fluorescence Quantum Yield

90% [8]

(n_fl))

Fluorescence Lifetime (1_fl ) 4.0 ns

Molecular Weight 708.11 g/mol [4]

N Soluble in DMF, DMSO,

Solubility [8]
ethanol, methanol

Reactivity Primary amines (pH 8.0 - 9.0) [51[7]

Experimental Protocols
Protein Labeling with Atto 565 NHS Ester

This protocol outlines the general steps for conjugating Atto 565 NHS ester to a protein of

interest.

Materials:

Atto 565 NHS ester

Procedure:

Protein of interest in an amine-free buffer (e.g., PBS)

Anhydrous, amine-free DMSO or DMF

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

Purification column (e.g., Sephadex G-25)
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» Protein Preparation: Dissolve or dialyze the protein into the labeling buffer at a concentration
of 1-5 mg/mL.[6][7] Ensure the buffer is free of amine-containing substances like Tris or
glycine.[6][8]

e Dye Preparation: Immediately before use, dissolve Atto 565 NHS ester in DMSO or DMF to
a concentration of 1-2 mg/mL.[7][8]

o Conjugation: Add a 2 to 10-fold molar excess of the reactive dye to the protein solution while
gently stirring.[8] The optimal dye-to-protein ratio may need to be determined empirically.

 Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from
light.[9] For Atto 565 NHS ester, an incubation time of up to 18 hours may be required for
the reaction to complete.[7]

 Purification: Separate the labeled protein from the unreacted dye using a gel filtration column
(e.q., Sephadex G-25).[6][8] The first colored band to elute is the conjugated protein.

Workflow for Protein Labeling:
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Protein labeling workflow with Atto 565 NHS ester.

Live-Cell Imaging Protocol

While Atto 565 NHS ester is generally considered cell-impermeable, studies have shown that
it can be used for live-cell imaging, particularly for staining mitochondria and the endoplasmic
reticulum, at micromolar concentrations.[10] The mechanism of entry is suggested to be
endocytosis.

Materials:
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Cells cultured on glass-bottom dishes or coverslips

Atto 565 NHS ester-labeled protein or Atto 565 NHS ester dye

Live-cell imaging medium (e.g., phenol red-free DMEM)

Confocal or STED microscope

Procedure:

o Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
e Labeling:

o For imaging with a labeled protein, add the purified conjugate to the live-cell imaging
medium at the desired final concentration.

o For direct labeling, incubate cells with 1.5-15 puM of Atto 565 NHS ester in imaging
medium for 30 minutes at 37°C.[10]

e Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium
to remove any unbound dye or protein conjugate.

e Imaging: Image the cells using a suitable microscopy setup. For Atto 565, excitation is
typically achieved with a 561 nm laser.

Suitability for Advanced Live-Cell Imaging

Atto 565 NHS ester exhibits properties that make it highly suitable for demanding live-cell
imaging applications, including super-resolution microscopy.

Photostability and Cytotoxicity

Atto 565 demonstrates high photostability, a critical feature for long-term imaging and
techniques requiring high laser power, such as STED microscopy.[1] In terms of
biocompatibility, it is reported to have low biotoxicity. One study using a modified Atto 565
probe for lysosomal imaging showed that 85% of cells remained viable after a 30-minute
incubation.[1][11] Another study evaluating the cytotoxicity of Atto 565 NHS ester on U20S
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cells at concentrations of 1.5 uM and 15 pM showed minimal impact on cell viability after a 30-

minute incubation.[10]

Parameter Observation Reference
N High, suitable for STED

Photostability } [1]
microscopy.
Low; 85% cell viability after 30

Cytotoxicity min incubation with a modified [1][11]
probe.

o High at 1.5 uM and 15 uM
Cell Viability (U20S cells) [10]

concentrations after 30 min.

Application in STED Microscopy

Stimulated Emission Depletion (STED) microscopy achieves super-resolution by selectively de-

exciting fluorophores at the periphery of the excitation spot, thereby narrowing the point-spread

function. The high photostability and fluorescence characteristics of Atto 565 make it an

excellent candidate for STED imaging.[1][12] It has been successfully used to visualize

subcellular structures, such as the intricate details of the mitochondrial inner membrane in live

neurons, with a resolution significantly beyond the diffraction limit.[4][13]

STED Imaging Principle:
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Principle of STED microscopy using Atto 565.

Case Study: G-Protein Coupled Receptor (GPCR)
Signaling

Atto 565 has been utilized to study the dynamics of protein-protein interactions in signaling
pathways. For instance, it has been used to label G-proteins to investigate their interaction with
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GPCRs on the cell membrane.[1][3] By labeling the G-protein with Atto 565 and a ligand with a
spectrally distinct fluorophore, researchers can monitor the recruitment of the G-protein to the
receptor upon ligand binding in real-time in live cells.

GPCR Signaling Pathway Visualization:

Cell Membrane

inding 2. Activation & Recruitment G-Protein . Signaling Cascade
g r g g
GPCR S —— (Labeled with Atto 565) Effector Protein Cellular Response

Ligand
(Labeled with Dye 1)

Click to download full resolution via product page

Monitoring GPCR signaling with fluorescently labeled components.

Comparative Analysis with Other Fluorophores

When selecting a fluorophore for the 560 nm excitation range, several factors should be
considered, including brightness, photostability, and labeling efficiency. Atto 565 is often
compared to other popular dyes like Alexa Fluor 568. While both are excellent dyes, Atto dyes
are noted for being slightly brighter in some cases.[14] However, factors like non-specific
binding can also influence the choice of dye, with some studies suggesting that Atto 488 shows
lower non-specific interactions compared to Atto 565.[15]
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Max Excitation @ Max Emission .
Fluorophore Quantum Yield Key Features
(nm) (nm)

High

photostability,
Atto 565 564 590 90%

excellent for

STED.[1][14]

Widely used,
Alexa Fluor 568 578 603 60% well-
characterized.

Prone to

photobleaching,
Cy3 550 570 15% _

but widely

available.

Bright and
] photostable,
Janelia Fluor 549 549 571 89% _ ,
suitable for live-

cell imaging.

Conclusion

Atto 565 NHS ester is a high-performance fluorescent dye well-suited for a range of live-cell
imaging applications. Its exceptional brightness, photostability, and proven utility in super-
resolution techniques like STED make it a valuable tool for researchers investigating dynamic
cellular processes. While its cell permeability for direct staining is limited and requires higher
concentrations, its primary application in labeling specific proteins of interest provides a
powerful method for tracking molecular interactions and localization in living systems. Careful
consideration of experimental goals and comparison with other available fluorophores will
enable researchers to optimally leverage the capabilities of Atto 565 NHS ester in their
studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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